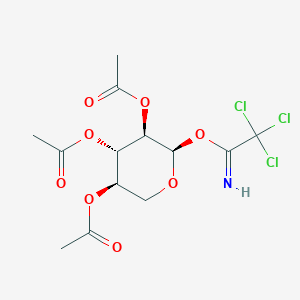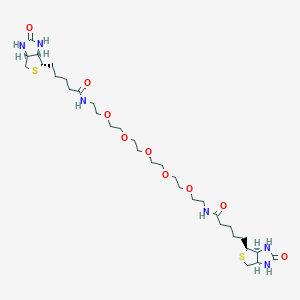
1,1'-Diethyl-4,4'-quinocyanine bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Diethyl-4,4'-quinocyanine bromide (also known as DEQCB) is a synthetic dye used in a variety of scientific applications, including fluorescence microscopy, spectroscopy, and chromatography. It is a water-soluble dye that has a high degree of photostability, making it an ideal choice for research purposes. DEQCB can be synthesized using a variety of methods, including the reaction of aniline and ethyl bromide in the presence of a base. This synthetic dye has been extensively studied and has been found to have a number of beneficial properties and applications.
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, including 1,1'-Diethyl-4,4'-quinocyanine bromide, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This property makes them suitable for use in corrosion inhibition, offering a promising avenue for extending the lifespan of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds like quinolines and their derivatives play a crucial role in the development of new therapeutic agents. They have been explored for their potential in treating a range of illnesses, including cancer, bacterial and fungal infections, and DNA damage. The combination of quinoline with other bioactive heterocyclic moieties has led to the synthesis of hybrid molecules with significant therapeutic potential and lesser adverse effects. This underscores the importance of quinoline derivatives in medicinal chemistry and drug development (Salahuddin et al., 2023).
Applications in Material Science
Quinoline derivatives are also pivotal in material science, particularly in the synthesis and design of organic materials and nanoscience. Their planar, aromatic structures with excellent π–π stacking ability make them ideal building blocks for a variety of applications, including semiconductors, sensors, liquid crystals, and energy storage materials. This versatility highlights the potential of quinoline derivatives, including this compound, in the development of advanced materials and devices (Segura et al., 2015).
Propriétés
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)








![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)



